2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
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Overview
Description
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes dichloro and isopropoxy groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Aniline Derivative: The process begins with the preparation of 2,4-dichloro-5-isopropoxyaniline. This can be achieved through the chlorination of 5-isopropoxyaniline, followed by purification.
Acylation: The aniline derivative is then acylated with an appropriate acyl chloride to introduce the oxoethyl group.
Sulfinylation: The resulting compound undergoes sulfinylation using a sulfinylating agent such as sulfinyl chloride.
Dimethylacetamide Formation: Finally, the compound is reacted with dimethylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfone Derivatives: Formed through oxidation.
Hydroxyl Derivatives: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The dichloro and isopropoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
- 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
Uniqueness
Compared to similar compounds, 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide stands out due to its unique isopropoxy group, which enhances its chemical reactivity and potential biological activity. This structural feature differentiates it from other analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKZYHAZNKRZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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